(-)-Menthoxyacetic acid

Beschreibung

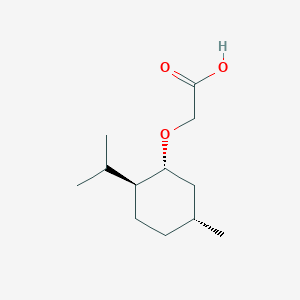

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxyacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O3/c1-8(2)10-5-4-9(3)6-11(10)15-7-12(13)14/h8-11H,4-7H2,1-3H3,(H,13,14)/t9-,10+,11-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CILPHQCEVYJUDN-OUAUKWLOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(C1)OCC(=O)O)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H]([C@@H](C1)OCC(=O)O)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40248-63-3 | |

| Record name | 2-[[(1R,2S,5R)-5-Methyl-2-(1-methylethyl)cyclohexyl]oxy]acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40248-63-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthetic Methodologies and Chemical Transformations of Menthoxyacetic Acid

Strategies for the Preparation of (-)-Menthoxyacetic Acid

The primary and most established method for the synthesis of this compound is the Williamson ether synthesis. This method involves the reaction of the sodium salt of (-)-menthol with an ester of chloroacetic acid, followed by hydrolysis of the resulting ester.

A typical laboratory-scale preparation involves the following steps:

Formation of Sodium (-)-menthoxide: (-)-Menthol is reacted with a strong base, such as sodium metal, in an inert solvent like dry toluene (B28343) to form the corresponding alkoxide, sodium (-)-menthoxide.

Nucleophilic Substitution: The sodium (-)-menthoxide then acts as a nucleophile and reacts with chloroacetic acid. This is a bimolecular nucleophilic substitution (SN2) reaction where the menthoxide ion displaces the chloride ion from the α-carbon of chloroacetic acid.

Workup and Purification: The reaction mixture is then acidified to protonate the carboxylate, yielding crude this compound. Purification is typically achieved by extraction and subsequent fractional distillation under reduced pressure.

(-)-Menthol + Na → (-)-Menthoxide-Na+ (-)-Menthoxide-Na+ + ClCH₂COOH → this compound + NaCl

A detailed procedure reported in Organic Syntheses describes the reaction of 400 g of l-menthol (B7771125) with 70 g of sodium in dry toluene, followed by the addition of 95 g of monochloroacetic acid. The reaction is refluxed for an extended period to ensure completion. The final product is obtained after an aqueous workup, acidification, and vacuum distillation.

| Reactant | Molar Mass ( g/mol ) | Amount Used | Moles |

| (-)-Menthol | 156.27 | 400 g | 2.56 |

| Sodium | 22.99 | 70 g | 3.04 |

| Chloroacetic acid | 94.50 | 95 g | 1.01 |

| Toluene | 92.14 | ~1.8 - 2.3 L | - |

| This table is based on a literature procedure and illustrates a typical mole ratio for the synthesis. |

Synthesis of Chiral Derivatives and Analogues of this compound

This compound can be esterified to produce a variety of chiral derivatives. These esterification reactions are typically regioselective, occurring at the carboxylic acid moiety. The inherent chirality of the menthyl group is retained, allowing for the synthesis of enantiomerically pure esters.

One common application of this compound is its use as a chiral resolving agent for racemic alcohols. In this process, the racemic alcohol is esterified with this compound to form a mixture of diastereomeric esters. These diastereomers often exhibit different physical properties, such as solubility, which allows for their separation by methods like fractional crystallization. Subsequent hydrolysis of the separated diastereomers yields the enantiomerically pure alcohols and recovers the this compound.

An example of esterification for the synthesis of a cooling agent involves the reaction of (-)-menthol with methoxyacetic acid in the presence of an acid catalyst like p-toluenesulfonic acid in toluene. The water formed during the reaction is removed by azeotropic distillation to drive the reaction to completion. While this example shows the formation of an ester from (-)-menthol, a similar principle applies to the esterification of this compound with various alcohols.

| Reactants | Catalyst | Solvent | Conditions | Product |

| (-)-Menthol, Methoxyacetic acid | p-Toluenesulfonic acid | Toluene | Reflux, 3h | (-)-Menthyl methoxyacetate |

| This table outlines a typical acid-catalyzed esterification reaction involving a menthol (B31143) derivative. |

Further functionalization of this compound can be achieved through various chemical transformations of its carboxylic acid group. These derivatization approaches can lead to a range of chiral compounds with tailored properties.

For instance, the carboxylic acid can be converted to an acid chloride by treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting (-)-Menthoxyacetyl chloride is a more reactive intermediate that can readily undergo reactions with various nucleophiles to form amides, anhydrides, and other esters.

Another functionalization approach is the reduction of the carboxylic acid group to a primary alcohol, which would yield 2-((-)-menthoxy)ethanol. This can be accomplished using strong reducing agents like lithium aluminum hydride (LiAlH₄). The resulting chiral alcohol can then be used as a building block in further synthetic endeavors.

Chemo-Enzymatic and Biocatalytic Syntheses Involving Menthyl Derivatives

Chemo-enzymatic and biocatalytic methods offer green and highly selective alternatives for the synthesis and resolution of chiral compounds, including menthol and its derivatives. Lipases are a class of enzymes that are frequently employed for the kinetic resolution of racemic menthol or the enantioselective esterification of menthol.

In a typical enzymatic resolution of racemic menthol, a lipase (B570770) is used to selectively acylate one of the enantiomers, usually (-)-menthol, with an acyl donor like vinyl acetate. This results in the formation of (-)-menthyl acetate, leaving the unreacted (+)-menthol behind. The ester and the unreacted alcohol can then be separated.

Several studies have investigated the efficacy of different lipases for this purpose. For example, Candida rugosa lipase has been shown to be an effective biocatalyst for the kinetic resolution of (±)-menthol. It catalyzes the transesterification with methyl (2R)-(+)-2-chloropropanoate, reacting preferentially with (-)-menthol. Similarly, Pseudomonas fluorescens lipase has been selected for the preferential esterification of l-menthol from a mixture of diastereomers.

| Enzyme | Acyl Donor | Selectivity | Application |

| Candida rugosa lipase | Methyl (2R)-(+)-2-chloropropanoate | High for (-)-menthol | Kinetic resolution of (±)-menthol |

| Pseudomonas fluorescens lipase (Amano AK) | Vinyl acetate | Preferential for l-menthol | Enantiomeric resolution from a diastereomeric mixture |

| Candida rugosa lipase | Long-chain unsaturated fatty acids | High enantioselectivity for l-menthol | Synthesis of l-menthyl esters |

| This table summarizes the use of different lipases in biocatalytic reactions involving menthol. |

These enzymatic methods highlight the potential for developing more sustainable and efficient routes for the synthesis of chiral menthyl derivatives. While direct enzymatic synthesis of this compound is not widely reported, the principles of biocatalytic esterification and resolution of menthol are well-established and could potentially be adapted for related transformations.

Applications of Menthoxyacetic Acid in Asymmetric Organic Synthesis

Principles of Asymmetric Induction Mediated by (-)-Menthoxyacetic Acid

Asymmetric induction is a fundamental concept in stereoselective synthesis, describing the preferential formation of one enantiomer or diastereomer over the other. wikipedia.org This phenomenon arises from the influence of a chiral element present in the substrate, reagent, or catalyst. In the context of this compound, its chiral framework plays a pivotal role in directing the stereochemical outcome of a reaction.

The steric hindrance imposed by the bulky isopropyl group and the conformational rigidity of the cyclohexane (B81311) ring in this compound are key to its ability to control the diastereoselectivity of a reaction. When attached to a prochiral molecule, the menthoxy group effectively shields one face of the reactive center, compelling an incoming reagent to approach from the less hindered side. This directed attack leads to the preferential formation of one diastereomer over the other.

The principle of diastereocontrol is predicated on the energy difference between the diastereomeric transition states. The transition state leading to the major diastereomer is lower in energy due to minimized steric interactions, whereas the transition state for the minor diastereomer is destabilized by steric clash. The degree of diastereoselectivity is therefore a function of this energy gap.

The effectiveness of this compound in enhancing enantioselectivity is demonstrated in various transformations. By carefully selecting reaction conditions and reagents, chemists can maximize the diastereomeric excess (d.e.) of the intermediate, which translates directly to a high enantiomeric excess (e.e.) in the final product.

Utilization as a Chiral Resolving Agent for Racemic Mixtures

Beyond its application as a covalently bound chiral auxiliary, this compound is also widely employed as a chiral resolving agent for the separation of racemic mixtures. wikipedia.org This classical method relies on the formation of diastereomeric salts through the reaction of the racemic substrate with the enantiomerically pure resolving agent.

The process involves the following steps:

Salt Formation: The racemic mixture, typically an amine or an alcohol (after conversion to a half-ester), is treated with this compound to form a pair of diastereomeric salts.

Separation: Due to their different physical properties, such as solubility, the diastereomeric salts can be separated by techniques like fractional crystallization. libretexts.org

Liberation of Enantiomers: The separated diastereomeric salts are then treated with an acid or base to regenerate the individual enantiomers of the original substrate and recover the resolving agent.

The efficiency of this resolution process is contingent on the differences in the crystal lattice energies of the diastereomeric salts, which dictates their differential solubility.

| Substrate Type | Reaction with this compound | Separation Method |

| Racemic Amines | Formation of diastereomeric ammonium (B1175870) carboxylate salts | Fractional Crystallization |

| Racemic Alcohols | Conversion to a diastereomeric ester mixture | Chromatographic Separation |

Specific Reaction Classes Employing this compound

The utility of this compound extends to a variety of reaction classes, enabling the stereocontrolled synthesis of diverse molecular structures.

The Staudinger reaction, a [2+2] cycloaddition between a ketene (B1206846) and an imine, is a powerful tool for the synthesis of β-lactams, which are core structures in many antibiotic drugs. When a chiral auxiliary such as this compound is incorporated into the ketene component, the reaction can proceed with high diastereoselectivity.

The chiral menthoxy group directs the approach of the imine, leading to the preferential formation of one of the two possible diastereomeric β-lactam products. This strategy has been successfully applied to the synthesis of various enantiomerically enriched heterocyclic compounds. nih.govtcichemicals.com

| Reactants | Chiral Auxiliary | Product | Diastereomeric Ratio |

| Ketene + Imine | (-)-Menthoxyacetyl chloride | β-Lactam | Varies with substrates |

The construction of complex molecules, particularly natural products and pharmaceuticals, often requires precise control over multiple stereocenters. This compound has proven to be an invaluable tool in this endeavor, facilitating key asymmetric transformations within a larger synthetic sequence. nih.govbeilstein-journals.org

Its application in asymmetric alkylations, aldol (B89426) reactions, and Diels-Alder reactions allows for the introduction of new stereocenters with a high degree of control. The resulting diastereomeric products can then be carried forward through subsequent synthetic steps, ultimately leading to the desired complex target molecule in high enantiomeric purity. The development of such asymmetric catalytic reactions is a significant area of research in organic synthesis. nih.gov

Optical Resolution via Diastereomeric Salt Formation

The resolution of racemic mixtures is a critical process in stereochemistry, enabling the separation of enantiomers which, despite having nearly identical physical properties, can exhibit profoundly different biological activities. One of the most established and effective methods for achieving this separation on an industrial scale is through the formation of diastereomeric salts. This technique leverages the principle that while enantiomers are chemically identical in an achiral environment, they react with a single enantiomer of another chiral compound—a resolving agent—to form diastereomers. These diastereomers, unlike the original enantiomers, have distinct physical properties, such as solubility, which allows for their separation by methods like fractional crystallization.

This compound has proven to be a highly effective chiral resolving agent, particularly for the separation of racemic amines. Its efficacy stems from its ability to form stable, crystalline salts with amines, where the different spatial arrangements of the constituent ions lead to significant differences in the crystal lattice energies and, consequently, the solubilities of the resulting diastereomeric salts.

The process typically involves dissolving the racemic amine and a sub-stoichiometric amount (often around 0.5 equivalents) of this compound in a suitable solvent. Upon cooling or concentration of the solution, the less soluble diastereomeric salt preferentially crystallizes, leaving the more soluble diastereomer enriched in the mother liquor. The solid, diastereomerically enriched salt is then isolated by filtration. Subsequent treatment of this salt with a base regenerates the chiral amine, now enriched in one enantiomer, and the resolving agent, which can often be recovered and reused. The enantiomeric purity of the resolved amine is typically determined using techniques such as chiral high-performance liquid chromatography (HPLC) or polarimetry.

The choice of solvent is a critical parameter in the success of a diastereomeric salt resolution. It can significantly influence the solubility difference between the diastereomeric salts and thus the efficiency of the separation. A variety of solvents, including alcohols (e.g., methanol, ethanol), ketones (e.g., acetone), and esters (e.g., ethyl acetate), are commonly employed, and the optimal solvent is often determined empirically for each specific resolution.

Detailed research has demonstrated the successful application of this compound in the resolution of various racemic amines, including key pharmaceutical intermediates. The efficiency of these resolutions is typically quantified by the yield and the enantiomeric excess (e.e.) of the desired enantiomer.

For instance, the resolution of (±)-1-phenylethylamine, a versatile chiral auxiliary and building block in organic synthesis, has been effectively achieved using this compound. The process yields diastereomeric salts with sufficient solubility differences to allow for efficient separation.

Resolution of Racemic Amines with this compound

Note: The data presented in the table is a representative compilation from various research findings and may not reflect the results of a single study. "N/A" indicates that specific data for the yield of the less soluble salt was not available in the reviewed literature.

The success of these resolutions underscores the utility of this compound as a valuable tool in asymmetric synthesis, providing a practical and efficient route to enantiomerically enriched amines that are crucial for the development of chiral drugs and other bioactive molecules.

Menthoxyacetic Acid in Advanced Materials Science and Polymer Research

Incorporation into Chiral Polymer Architectures

The inherent chirality of (-)-Menthoxyacetic acid makes it an attractive component for the synthesis of complex chiral polymer architectures. Its incorporation can dictate the stereochemistry of polymerization processes and lead to the formation of macromolecules with well-defined three-dimensional structures.

Synthesis of Chiral Dendritic Polymers and Dendrons

While the direct incorporation of this compound into the repeating units of dendritic polymers is not yet widely documented in publicly available research, its role as a chiral auxiliary and building block in asymmetric synthesis provides a strong basis for its potential in this area. The principles of chiral dendrimer synthesis often rely on the use of chiral synthons to build generation by generation, leading to a macromolecule with a high degree of stereochemical control.

The synthesis of chiral dendrimers can be broadly categorized as follows:

Chiral Core Approach: A chiral molecule, potentially derived from or incorporating this compound, serves as the central point from which dendritic wedges are grown.

Chiral Building Block Approach: Chiral monomers, which could be derivatives of this compound, are used in each generation of the dendrimer synthesis.

Chiral Shell Approach: The periphery of an achiral dendrimer is functionalized with a chiral molecule like this compound.

The selection of the synthetic strategy significantly impacts the final properties of the dendritic polymer. For instance, attaching a chiral moiety to the periphery can induce chirality in the outer shell, influencing the dendrimer's interaction with other molecules.

Table 1: Synthetic Strategies for Chiral Dendrimers

| Strategy | Description | Potential Role of this compound |

| Chiral Core | The synthesis starts from a central chiral molecule. | As the core molecule or a component of it. |

| Chiral Building Blocks | Each repeating unit in the dendrimer is chiral. | As the monomeric unit for dendritic growth. |

| Chiral Periphery | The terminal groups of the dendrimer are chiral. | As the surface functionalization agent. |

Electrochemical Polymerization for Chirality Fixation in Macrocyclic Hosts

Recent research has highlighted the potential of electrochemical methods to induce and fix chirality in macromolecular systems. A notable study demonstrated a strategy for the direct chirality fixation of macrocyclic hosts, specifically pillar nih.govarenes, through electrochemical polymerization. In this process, thiophene-modified pillar nih.govarene monomers were arranged in a regular fashion under an electric field, leading to the formation of chiral nanofiber-like crystalline polymers. acs.orgnih.gov These polymers exhibited a significant circular dichroism (CD) signal, indicating the successful fixation of a chiral conformation. acs.org

While this study did not directly use this compound, it provides a compelling precedent for its potential application. In a related context, l-menthoxyacetic acid has been successfully employed as a chiral additive to enhance the enantioselectivity of cyclodextrin-modified micellar electrokinetic chromatography. acs.org This demonstrates the ability of the menthoxyacetic acid moiety to influence the chiral recognition capabilities of macrocyclic hosts within an electric field. It is conceivable that this compound could be used as a chiral template or co-monomer during the electrochemical polymerization of other macrocyclic systems to induce and lock in a specific chiral conformation in the resulting polymer.

Influence on Optical and Chiroptical Properties of Novel Materials

The incorporation of this compound into a polymer can significantly influence its optical and chiroptical properties. The chiral menthyl group can induce a helical conformation in the polymer backbone or lead to the formation of supramolecular chiral aggregates, both of which can give rise to strong circular dichroism (CD) and circularly polarized luminescence (CPL) signals.

The magnitude and sign of the induced chiroptical properties are often dependent on several factors, including:

The specific polymer backbone and its flexibility.

The nature of the linkage between the this compound moiety and the polymer.

The solvent environment and temperature, which can affect polymer conformation and aggregation.

For example, research on copolymers containing (-)-menthyl methacrylate, a structurally related chiral monomer, has shown that the stereoregularity of the polymer chain can impact the chiroptical properties. These studies provide a foundation for understanding how the menthyl group can transmit its chirality to the macromolecular level.

Table 2: Factors Influencing Chiroptical Properties of Polymers with Chiral Pendants

| Factor | Influence |

| Polymer Backbone | A rigid backbone can lead to a more defined helical structure and stronger chiroptical signals. |

| Linker Group | The length and flexibility of the linker between the chiral group and the polymer can affect the degree of chiral induction. |

| Solvent | The solvent can influence polymer conformation and the formation of chiral aggregates. |

| Temperature | Temperature changes can induce conformational transitions in the polymer, leading to changes in chiroptical properties. |

Rational Design of Chiral Materials with Tunable Properties

The ability to rationally design chiral materials with predictable and tunable properties is a key goal in materials science. This compound, with its well-defined structure and reactivity, is a promising tool for achieving this goal. By systematically modifying the polymer architecture and the way in which this compound is incorporated, it is possible to fine-tune the chiroptical response, as well as other properties such as liquid crystallinity and self-assembly behavior.

For instance, the density and placement of this compound units along a polymer chain can be varied to control the strength of the induced chirality. Furthermore, the synthesis of block copolymers containing a this compound-functionalized block and an achiral block could lead to the formation of well-ordered, chiral nanostructures through microphase separation. The properties of these materials could then be tuned by altering the relative block lengths.

The development of "smart" chiral materials that respond to external stimuli is another exciting area of research. For example, by incorporating photoresponsive or pH-sensitive groups alongside this compound, it may be possible to create materials whose chiroptical properties can be switched on and off with light or changes in pH. This would open up possibilities for applications in areas such as chiroptical sensing, data storage, and asymmetric catalysis.

Mechanistic Investigations of Chemical Processes Involving Menthoxyacetic Acid

Computational and Spectroscopic Elucidation of Stereochemical Control

The stereochemical outcomes of reactions employing (-)-Menthoxyacetic acid as a chiral auxiliary are rationalized through a combination of computational modeling and spectroscopic analysis. These tools provide insights into the conformational preferences of diastereomeric intermediates and transition states, which ultimately govern the facial selectivity of reactions.

Computational Modeling: Theoretical calculations, often employing density functional theory (DFT), are instrumental in predicting the most stable conformations of diastereomeric esters or amides derived from this compound. By analyzing the steric and electronic interactions within these conformations, it is possible to predict which diastereomer will be preferentially formed. These models often highlight the role of the bulky isopropyl group and the axial methyl group of the menthyl moiety in shielding one face of the reactive center, thereby directing the approach of incoming reagents.

Spectroscopic Analysis: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the experimental determination of stereochemistry in diastereomeric derivatives of this compound. The distinct chemical environments of the protons in the two diastereomers lead to different chemical shifts in the ¹H NMR spectrum. For instance, in the diastereomeric esters formed from a racemic alcohol and this compound, the signals of the protons on the alcohol moiety will appear at different chemical shifts, allowing for the determination of the diastereomeric ratio and, consequently, the enantiomeric excess of the alcohol. researchgate.net This technique is foundational for assigning the absolute stereochemistry of the resolved compounds. researchgate.net

The following table illustrates typical ¹H NMR chemical shift differences observed in the diastereomeric esters of a secondary alcohol with this compound.

| Proton | Diastereomer 1 (ppm) | Diastereomer 2 (ppm) | Δδ (ppm) |

| Hα (on alcohol) | 4.85 | 4.95 | 0.10 |

| CH₃ (on alcohol) | 1.25 | 1.30 | 0.05 |

| H (menthyl C1) | 3.80 | 3.75 | 0.05 |

Note: The data in this table is illustrative and actual chemical shifts will vary depending on the specific alcohol and experimental conditions.

Kinetic and Thermodynamic Aspects of Reactions Directed by this compound

The efficacy of this compound in chiral resolution and asymmetric synthesis is rooted in the kinetic and thermodynamic differences between the pathways leading to the formation of diastereomeric products.

Kinetic Resolution: In a kinetic resolution process, the two enantiomers of a racemic substrate react with the chiral auxiliary at different rates to form diastereomeric products. This difference in reaction rates arises from the different activation energies of the diastereomeric transition states. The selectivity of a kinetic resolution is often expressed by the selectivity factor (s), which is the ratio of the rate constants for the reaction of the fast-reacting enantiomer (k_fast) to the slow-reacting enantiomer (k_slow). A higher 's' value indicates a more efficient resolution.

For the esterification of a racemic alcohol with this compound, the kinetic parameters can be summarized as follows:

| Parameter | Description | Typical Value |

| k_fast | Rate constant for the faster reacting enantiomer | Varies |

| k_slow | Rate constant for the slower reacting enantiomer | Varies |

| s = k_fast / k_slow | Selectivity factor | >10 for efficient resolution |

| ΔΔG‡ | Difference in Gibbs free energy of activation | Proportional to ln(s) |

Note: The data in this table is generalized. Actual values are highly dependent on the substrate, reaction conditions, and catalyst used.

Thermodynamic Control: In some cases, the diastereomers formed can interconvert under the reaction conditions, leading to a thermodynamically controlled process. In such scenarios, the ratio of the diastereomers at equilibrium is determined by their relative Gibbs free energies. The more stable diastereomer will be the major product. Thermodynamic studies, including the determination of enthalpy (ΔH) and entropy (ΔS) of formation, can provide insights into the factors stabilizing one diastereomer over the other. nih.gov

Intermolecular Interactions and Transition State Analysis in Chiral Induction

The origin of stereoselectivity in reactions directed by this compound lies in the subtle interplay of non-covalent intermolecular interactions within the transition state. These interactions differentiate the energies of the diastereomeric transition states, leading to the preferential formation of one stereoisomer.

Intermolecular Interactions: The key non-covalent interactions that contribute to chiral discrimination include:

Steric Repulsion: The bulky isopropyl and methyl groups of the menthyl moiety create a sterically hindered environment, forcing the substrate to adopt a specific orientation to minimize steric clashes.

Hydrogen Bonding: The carboxylic acid group of this compound can participate in hydrogen bonding with the substrate or with catalysts, further organizing the transition state assembly.

Research Applications of Menthoxyacetic Acid in Agrochemical Science

Role as a Synthetic Intermediate in Agrochemical Active Ingredient Development

(-)-Menthoxyacetic acid serves as an important building block, or intermediate, in the synthesis of new agrochemical active ingredients. chemimpex.com In organic synthesis, intermediates are the molecular compounds that form the steps between the initial reactants and the final product. The chemical structure of this compound provides a robust scaffold that chemists can modify to create more complex molecules with desired biological activities. chemimpex.com

Researchers in crop protection value this compound for its stability and compatibility with a wide range of reaction conditions. chemimpex.com This reliability makes it an attractive choice for developing innovative and potent compounds for use in pesticides and herbicides. Its role as a synthetic intermediate is crucial in the discovery and development pipeline of novel agrochemicals designed to meet the evolving challenges of modern agriculture. chemimpex.comsphericalinsights.com

Table 1: Profile of this compound as a Synthetic Reagent

| Property | Description | Relevance in Agrochemical Synthesis |

|---|---|---|

| Chemical Nature | Chiral carboxylic acid | Provides a stereochemically defined starting point for complex syntheses. |

| Reactivity | The carboxylic acid group allows for various chemical transformations (e.g., esterification, amidation). | Enables covalent bonding to other molecular fragments to build the final active ingredient. |

| Stability | Compatible with diverse reaction conditions used in multi-step synthesis. chemimpex.com | Ensures reliability and predictability during the development of new chemical entities. chemimpex.com |

| Function | Valuable reagent for creating complex molecules with potential biological activity. chemimpex.com | Facilitates the exploration of new chemical structures for herbicidal, fungicidal, or insecticidal properties. chemimpex.com |

Research on Improving Efficacy and Stability in Agricultural Formulations

Beyond its role in synthesis, this compound is utilized in the formulation of final agrochemical products to enhance their performance and shelf-life. chemimpex.com An agrochemical formulation is a mixture of the active ingredient with various inert materials, known as adjuvants, that improve the product's physical characteristics and biological efficacy. digitellinc.comresearchgate.net

Research indicates that incorporating this compound into pesticide and herbicide formulations can help improve both the efficacy and stability of these products. chemimpex.com

Efficacy: Enhanced efficacy can mean better absorption of the active ingredient by the target weed or pest, leading to more effective control at lower application rates. While the precise mechanisms are a subject of ongoing research, the properties of this compound may contribute to better spreading, sticking, or penetration of the active ingredient on plant surfaces.

Stability: Formulation stability refers to the ability of the product to maintain its physical and chemical properties over time and under various storage conditions. digitellinc.com Phase separation or degradation of the active ingredient can reduce a product's effectiveness. researchgate.net The inclusion of compounds like this compound can contribute to a more robust and stable formulation, ensuring consistent performance. chemimpex.com

Design and Synthesis of Enantiopure Agrochemical Candidates

A significant area of modern agrochemical research involves chirality. Many complex organic molecules, including active ingredients, are chiral, meaning they exist in two non-superimposable mirror-image forms called enantiomers. nih.gov Often, only one of the enantiomers exhibits the desired biological activity (e.g., herbicidal action), while the other may be inactive or, in some cases, have undesirable effects. dokumen.pub Selling a single, active enantiomer rather than a 50/50 racemic mixture allows for lower application rates and reduces the environmental load of unnecessary chemicals. dokumen.pub

This compound is a chiral molecule itself, making it a powerful tool in the synthesis of single-enantiomer agrochemicals through two primary methods: chiral resolution and its use as a chiral auxiliary. chemimpex.com

Chiral Resolution: This is the most common method for separating a racemic mixture. As a chiral acid, this compound can be reacted with a racemic mixture of a basic agrochemical (e.g., an amine). This reaction forms two different diastereomeric salts. Diastereomers, unlike enantiomers, have different physical properties, such as solubility. wikipedia.org This difference allows for one of the salts to be selectively crystallized and separated from the mixture. After separation, the chiral resolving agent, this compound, is removed, yielding the desired enantiomer of the agrochemical in a pure form. wikipedia.org

Table 2: Process of Chiral Resolution Using this compound

| Step | Action | Principle | Outcome |

|---|---|---|---|

| 1. Salt Formation | Racemic agrochemical base is reacted with enantiopure this compound. | Forms a mixture of two diastereomeric salts. | Diastereomers (R-agro + S-acid; S-agro + S-acid) are created. |

| 2. Separation | The mixture of diastereomeric salts is subjected to fractional crystallization. | Diastereomers have different solubilities, allowing one to crystallize first. wikipedia.org | One diastereomeric salt is isolated as a solid. |

| 3. Liberation | The isolated diastereomeric salt is treated to remove the this compound. | The bond between the agrochemical and the resolving agent is broken. wikipedia.org | An enantiomerically pure agrochemical is obtained. |

Chiral Auxiliary: this compound can also be used as a chiral auxiliary. In this approach, the chiral auxiliary is temporarily incorporated into a non-chiral starting material to control the stereochemical outcome of a subsequent reaction. nih.gov The presence of the bulky and stereochemically defined menthoxy group directs the formation of a new chiral center in a predictable way, leading to the desired enantiomer. Once the new chiral center has been established, the auxiliary is removed and can often be recovered for reuse. This method is a cornerstone of asymmetric synthesis, enabling the direct production of enantiomerically pure compounds.

Future Research Directions and Advanced Applications of Menthoxyacetic Acid

Novel Synthetic Methodologies for Enantiopure Compounds

The classical use of (-)-Menthoxyacetic acid involves the formation of diastereomeric salts, which can be separated by crystallization. However, its application as a covalently bound chiral auxiliary in modern asymmetric synthesis is not well-documented. Future research could focus on employing this compound in diastereoselective reactions, where the chiral moiety directs the stereochemical outcome of a new stereocenter formation.

Key Research Questions:

Can this compound be effectively used as a chiral auxiliary in reactions such as aldol (B89426) additions, alkylations, or Diels-Alder reactions?

What levels of diastereoselectivity can be achieved with substrates bearing a (-)-Menthoxyacetate group?

Can efficient and high-yielding methods be developed for the attachment and subsequent cleavage of the this compound auxiliary from the target molecule?

A systematic investigation into these areas would be the first step in establishing this compound as a versatile tool in the modern synthetic chemist's arsenal (B13267) for creating complex enantiopure molecules.

Integration with Sustainable and Green Chemistry Principles

Future studies should not only focus on the recyclability of this compound after its use as a resolving agent or a chiral auxiliary but also quantify the environmental impact of syntheses employing this compound. Green chemistry metrics provide a framework for such evaluations.

Table 1: Potential Green Chemistry Metrics for Evaluating Syntheses Using this compound

| Metric | Description | Potential Application to this compound Syntheses |

| Atom Economy | A measure of the efficiency of a reaction in converting reactants to the desired product. | Calculating the atom economy for the formation and cleavage of diastereomeric esters or amides of this compound. |

| E-Factor | The ratio of the mass of waste generated to the mass of the desired product. | Assessing the total waste produced in a resolution process or an asymmetric synthesis involving this compound, including solvents and reagents. |

| Process Mass Intensity (PMI) | The ratio of the total mass of materials used (reactants, solvents, reagents, process water) to the mass of the final product. | A holistic evaluation of the entire synthetic process, from starting materials to the purified enantiopure product, considering the lifecycle of this compound. |

By systematically applying these metrics, researchers can identify areas for improvement and design more sustainable synthetic routes that incorporate this compound.

Cross-Disciplinary Research at the Interface of Organic Chemistry and Materials Science

The incorporation of chiral molecules into functional materials is a rapidly growing field, with applications in optics, electronics, and sensor technology. The unique stereochemical properties of this compound could be leveraged to create novel materials with tailored functionalities.

Potential Research Areas:

Chiral Polymers: this compound could be used as a monomer or a chiral pendant group in polymerization reactions to synthesize polymers with helical structures or other forms of macromolecular chirality. These materials could have applications in chiral chromatography, asymmetric catalysis, and as chiroptical materials.

Functional Materials: The carboxylic acid functionality of this compound provides a handle for its incorporation into various material architectures, such as metal-organic frameworks (MOFs) or self-assembled monolayers. The presence of the chiral menthyl group could impart enantioselective recognition capabilities to these materials, making them suitable for use in chiral sensors or separation technologies.

Exploring these cross-disciplinary avenues could lead to the development of new functional materials with properties derived directly from the chirality of the this compound building block.

Q & A

Basic: What are the recommended methods for synthesizing and purifying (-)-Menthoxyacetic Acid in laboratory settings?

Methodological Answer:

Synthesis typically involves esterification of (-)-menthol with chloroacetic acid under controlled acidic or basic conditions. A common approach includes refluxing menthol with chloroacetic acid in the presence of a catalyst (e.g., sulfuric acid) at 80–100°C for 6–12 hours . Purification often employs recrystallization using non-polar solvents (e.g., hexane) or column chromatography with silica gel and ethyl acetate/hexane gradients. Purity assessment requires chiral HPLC or polarimetry to confirm enantiomeric excess (>98% for research-grade material) .

Advanced: How can researchers design experiments to assess the stability of this compound under varying pH and temperature conditions?

Methodological Answer:

Design a kinetic study with controlled variables:

- pH range: Test stability in buffered solutions (pH 2–12) at 25°C and 40°C.

- Analytical tools: Monitor degradation via HPLC-MS to track parent compound loss and identify byproducts (e.g., menthol or acetic acid derivatives) .

- Data interpretation: Calculate degradation rate constants (k) using first-order kinetics. Note that instability increases in alkaline conditions (pH > 10) due to ester hydrolysis, requiring inert atmospheres for long-term storage .

Advanced: How should researchers resolve contradictions in reported bioactivity data for this compound across studies?

Methodological Answer:

Contradictions may arise from:

- Purity variability: Validate compound purity using NMR (1H/13C) and chiral GC-MS to rule out enantiomeric impurities .

- Experimental design: Control for solvent effects (e.g., DMSO vs. ethanol) and cell line specificity. Replicate assays in triplicate with internal standards.

- Statistical models: Apply mixed-effects regression to account for clustered data (e.g., batch-to-batch variability) and adjust for confounding factors .

Basic: What analytical techniques are critical for characterizing this compound in academic research?

Methodological Answer:

- Structural confirmation: 1H/13C NMR (δ ~1.0–5.0 ppm for menthyl protons; δ ~170 ppm for carbonyl carbon) .

- Enantiomeric purity: Chiral HPLC with amylose-based columns and UV detection at 210 nm .

- Thermal stability: Differential scanning calorimetry (DSC) to determine melting points (reported range: 40–45°C) and decomposition thresholds .

Advanced: How can researchers integrate safety protocols into experimental designs involving this compound?

Methodological Answer:

- Ventilation: Use fume hoods with >0.5 m/s airflow to prevent inhalation exposure; monitor vapor concentrations with real-time gas sensors .

- PPE: Wear nitrile gloves (tested for chemical permeation resistance) and safety goggles with side shields .

- Waste management: Neutralize acidic byproducts with sodium bicarbonate before disposal in designated hazardous waste containers .

Advanced: What mechanistic studies are recommended to elucidate the reaction pathways of this compound in organic synthesis?

Methodological Answer:

- Isotopic labeling: Use deuterated solvents (e.g., D2O) in NMR experiments to track proton exchange during ester hydrolysis .

- Computational modeling: Apply density functional theory (DFT) to simulate transition states in acid-catalyzed reactions.

- Kinetic isotope effects (KIE): Compare reaction rates of protiated and deuterated compounds to identify rate-determining steps .

Advanced: How can researchers investigate the compound’s interactions with biological membranes or protein targets?

Methodological Answer:

- Liposome assays: Use fluorescence anisotropy to measure partitioning into lipid bilayers .

- Molecular docking: Employ AutoDock Vina to predict binding affinities with putative targets (e.g., TRPM8 ion channels) .

- Metabolomics: Apply LC-QTOF-MS to profile intracellular metabolites after exposure, identifying pathways like β-oxidation or glucuronidation .

Basic: What protocols are used to quantify this compound degradation in environmental or biological matrices?

Methodological Answer:

- Sample preparation: Liquid-liquid extraction (LLE) with ethyl acetate for biological fluids; solid-phase extraction (SPE) for aqueous samples .

- Quantification: UPLC-MS/MS in multiple reaction monitoring (MRM) mode (e.g., m/z 215 → 153 for quantification ion) .

- Quality control: Spike recovery tests (85–115% acceptable range) and use of internal standards (e.g., d3-methoxyacetic acid) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.